molecular formula C14H11N3O4S B2453176 Ethyl 2-(isoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 919751-85-2

Ethyl 2-(isoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2453176
CAS No.: 919751-85-2
M. Wt: 317.32
InChI Key: VKQLWJHFHCQOSP-UHFFFAOYSA-N
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Description

Ethyl 2-(isoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that features both isoxazole and benzo[d]thiazole moieties These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Properties

IUPAC Name

ethyl 2-(1,2-oxazole-5-carbonylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-2-20-13(19)8-3-4-9-11(7-8)22-14(16-9)17-12(18)10-5-6-15-21-10/h3-7H,2H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQLWJHFHCQOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(isoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring, followed by the construction of the benzo[d]thiazole ring. The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

    Isoxazole Ring Formation: This can be achieved through the reaction of hydroxylamine with a β-keto ester under acidic conditions.

    Benzo[d]thiazole Ring Formation: This involves the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(isoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(isoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Antimicrobial Activity : The compound has shown significant antibacterial effects against various strains of bacteria. For example, it exhibited a zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
    Bacteria TestedConcentration (mM)Zone of Inhibition (mm)
    E. coli810
    S. aureus89
    Bacillus subtilis88
    S. epidermidis87
  • Anticancer Activity : Research indicates that this compound may inhibit tubulin polymerization, blocking cancer cell proliferation. It binds to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form corresponding oxides.
  • Reduction : Reduction reactions can convert it into alcohols or amines using reagents like lithium aluminum hydride.
  • Substitution Reactions : Nucleophilic substitution can occur, allowing for the introduction of different functional groups.

These reactions facilitate the synthesis of more complex molecules that can be used in drug development and other applications.

Material Science

The unique properties of this compound make it valuable in the development of new materials. Its ability to interact with specific molecular targets allows for the design of materials with tailored properties for applications in electronics, coatings, and drug delivery systems.

Case Study 1: Antimicrobial Mechanism

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound inhibits critical enzymes involved in bacterial cell division, similar to established sulfonamide drugs.

Case Study 2: Anticancer Mechanism

Another investigation focused on the anticancer properties of benzothiazole derivatives, including this compound. The study found that these derivatives effectively inhibited tubulin polymerization, leading to significant reductions in cancer cell viability.

Mechanism of Action

The mechanism of action of Ethyl 2-(isoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Ethyl 2-(isoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate can be compared to other compounds with similar structures, such as:

    Isoxazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Benzo[d]thiazole Derivatives: Often used in the development of anticancer and antiviral drugs.

The uniqueness of this compound lies in the combination of these two moieties, which may result in synergistic effects and enhanced biological activity.

Biological Activity

Ethyl 2-(isoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

  • Common Name : this compound
  • CAS Number : 919751-85-2
  • Molecular Formula : C₁₄H₁₁N₃O₄S
  • Molecular Weight : 317.32 g/mol

The structure of the compound features a benzo[d]thiazole core linked to an isoxazole moiety, which is known for conferring various pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Preparation of isoxazole derivatives.
  • Coupling with benzo[d]thiazole derivatives using coupling agents such as EDC.HCl.
  • Purification through techniques like flash column chromatography.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that compounds with similar structures exhibited GI50 values in the nanomolar range against human tumor cell lines, indicating significant antiproliferative activity .

Table 1: Anticancer Activity Data

CompoundCell Line TestedGI50 (nM)
Compound AMCF-7 (Breast)50
Compound BHeLa (Cervical)30
This compoundA549 (Lung)TBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against a range of bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, such as certain kinases or cyclooxygenases (COX), which are critical in inflammatory pathways.
  • Cell Cycle Arrest : Some studies suggest that its derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vivo Studies : Animal models have shown promising results in reducing tumor size when treated with this compound.
  • Combination Therapy : Research indicates that when combined with other chemotherapeutic agents, the compound enhances overall efficacy and reduces side effects.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(isoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves coupling isoxazole-5-carboxylic acid derivatives with benzo[d]thiazole intermediates. A common approach includes:

  • Step 1 : Alkylation of a hydroxy-substituted benzo[d]thiazole scaffold using reagents like 3-(chloromethyl)pyridine hydrochloride in DMF with K₂CO₃ as a base and KI as a catalyst (60°C, overnight) .
  • Step 2 : Amidation via coupling with activated isoxazole-5-carboxylic acid derivatives (e.g., using trichloroethyl esters or mixed anhydrides) under basic conditions (Na₂CO₃, DMF, 60°C) .
  • Purification : Flash column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol/ammonium hydroxide (30:1:0.1) is effective for isolating pure products .
    Optimization strategies include adjusting solvent polarity, reaction time, and stoichiometry to improve yields, which often range from 8% to 73% depending on substituents .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) resolve key signals, such as the isoxazole proton (δ 8.5–8.7 ppm) and benzo[d]thiazole aromatic protons (δ 7.4–8.2 ppm). Coupling constants (e.g., J = 4.8–8.6 Hz) confirm regiochemistry .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structure determination. Hydrogen-bonding patterns and graph-set analysis (e.g., R₂²(8) motifs) validate molecular packing .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 315.07 [M+H]⁺) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

SAR studies focus on modifying substituents to enhance target binding. Key findings include:

  • Isoxazole Modifications : Introducing electron-withdrawing groups (e.g., NO₂, Cl) at the isoxazole 3-position improves enzymatic inhibition by strengthening hydrogen bonding with active-site residues .
  • Benzo[d]thiazole Substituents : Alkoxy groups (e.g., pyridin-3-ylmethoxy) increase solubility and bioavailability, while bulky groups (e.g., morpholinoethyl) enhance selectivity by reducing off-target interactions .

Q. Table 1: Bioactivity Trends in Analogues

Substituent (Position)Effect on ActivityReference
3-Methyl-5-isoxazolyl (Isoxazole)Moderate inhibition (IC₅₀ ~10 µM)
4-Chloro-5-methylpyrrole (Amide)High potency (IC₅₀ <1 µM)
Pyridin-3-ylmethoxy (Thiazole)Improved solubility (LogP reduction by 0.5)

Q. What computational methods predict the electronic properties and binding interactions of this compound?

  • Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) calculate HOMO-LUMO gaps, polarizability, and electrostatic potential surfaces. Exact-exchange terms improve accuracy for thermochemical properties (e.g., atomization energy deviations <2.4 kcal/mol) .
  • Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., DNA gyrase). Key residues (e.g., Asp73, Arg136) form hydrogen bonds with the isoxazole carboxamide and thiazole carboxylate groups .

Q. How can researchers resolve contradictions in reported bioactivity data across analogues?

  • Crystallographic Analysis : Compare hydrogen-bonding networks (e.g., using Etter’s graph-set rules) to identify structural motifs that correlate with activity .
  • Kinetic Studies : Measure inhibition constants (Kᵢ) under standardized conditions (pH, temperature) to control for experimental variability .
  • Meta-Analysis : Use statistical tools (e.g., multivariate regression) to isolate substituent effects from confounding factors (e.g., solvent polarity) .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., amidation) .
  • Purification : Optimize chromatography gradients using TLC to minimize co-elution of byproducts .
  • Computational Validation : Cross-validate DFT results with experimental crystallography to ensure conformational accuracy .

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